Chloromethyl undecanoate
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Overview
Description
Chloromethyl undecanoate, also known as undecanoic acid, chloromethyl ester, is an organic compound with the molecular formula C₁₂H₂₃ClO₂. It is a derivative of undecanoic acid where the hydroxyl group is replaced by a chloromethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl undecanoate can be synthesized through the chloromethylation of undecanoic acid. One common method involves the reaction of undecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C .
Industrial Production Methods
In industrial settings, this compound is produced using similar chloromethylation reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl undecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of this compound can yield alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Amines, ethers, and thioethers.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and hydrocarbons.
Scientific Research Applications
Chloromethyl undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of chloromethyl undecanoate involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: Used in similar chloromethylation reactions.
Chloromethyl benzene: Another chloromethylated compound with different reactivity due to the aromatic ring.
Chloromethyl ethyl ether: Similar in structure but with different physical and chemical properties.
Uniqueness
Chloromethyl undecanoate is unique due to its long aliphatic chain, which imparts distinct physical properties and reactivity compared to shorter-chain chloromethyl compounds. This makes it particularly useful in applications requiring hydrophobic characteristics and specific reactivity patterns .
Properties
CAS No. |
77877-96-4 |
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Molecular Formula |
C12H23ClO2 |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
chloromethyl undecanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-10-12(14)15-11-13/h2-11H2,1H3 |
InChI Key |
BDZBWJLRACXOET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OCCl |
Origin of Product |
United States |
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